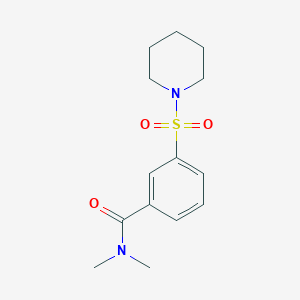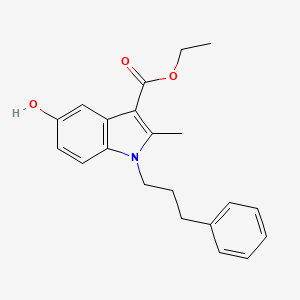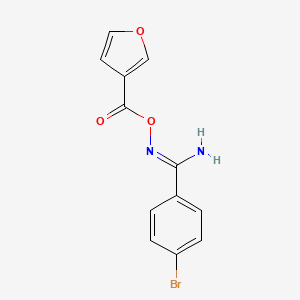
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide, also known as DMP 323, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP 323 is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and glucose homeostasis.
作用机制
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 acts as a competitive inhibitor of PTP1B, binding to the active site of the enzyme and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This results in increased insulin signaling and glucose uptake in peripheral tissues, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. It also reduces body weight and adiposity in obese mice. N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has also been shown to have anti-inflammatory effects, reducing the expression of pro-inflammatory cytokines in adipose tissue.
实验室实验的优点和局限性
One of the main advantages of N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 is its specificity for PTP1B, which minimizes off-target effects. However, its potency and selectivity may vary depending on the experimental conditions, and its effects may be influenced by factors such as age, gender, and genetic background. N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 is also relatively unstable and may require special handling and storage conditions.
未来方向
Future research on N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 could focus on its potential applications in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease and cardiovascular disease. It could also investigate the effects of N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more potent and selective PTP1B inhibitors could improve the therapeutic potential of this class of compounds.
In conclusion, N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 is a promising compound with potential applications in the treatment of metabolic disorders. Its inhibition of PTP1B has been shown to improve insulin sensitivity, glucose tolerance, and reduce body weight in animal models. Future research could further elucidate its mechanism of action and explore its potential therapeutic benefits.
合成方法
The synthesis of N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 involves several steps, including the reaction of 3-nitrobenzoyl chloride with piperidine to form 3-nitrobenzoylpiperidine, which is then reduced to 3-aminobenzoylpiperidine. The resulting compound is then reacted with dimethyl sulfate to form N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323.
科学研究应用
N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has been extensively studied for its potential applications in the treatment of diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose uptake in animal models. N,N-dimethyl-3-(1-piperidinylsulfonyl)benzamide 323 has also been shown to reduce body weight and improve glucose tolerance in obese mice.
属性
IUPAC Name |
N,N-dimethyl-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-15(2)14(17)12-7-6-8-13(11-12)20(18,19)16-9-4-3-5-10-16/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQNVJHWLYKZMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)

![N-(4-chlorophenyl)-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5842207.png)
![2-[2-(2-naphthylsulfonyl)ethyl]-1,3-benzoxazole](/img/structure/B5842215.png)


![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)
